Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-
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Overview
Description
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- is a complex organic compound with a unique bicyclic structure. It is known for its distinctive chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a bicyclo[2.2.1]heptane ring system with a ketone group at the 2-position and a phenylamino methylene group at the 3-position, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- typically involves the following steps:
Starting Materials: The synthesis begins with camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) as the primary starting material.
Formation of Intermediate: The camphor undergoes a series of reactions, including oxidation and reduction, to form an intermediate compound.
Addition of Phenylamino Methylene Group: The intermediate is then reacted with a phenylamine derivative under specific conditions to introduce the phenylamino methylene group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylamino methylene group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a precursor in the synthesis of the target compound.
Benzylidenecamphor: 3-Benzylidene-2-bornanone, a structurally related compound with similar properties.
Isobornyl Acetate: Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, another related compound with different functional groups.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]- is unique due to its specific substitution pattern and the presence of the phenylamino methylene group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
34114-39-1 |
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Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3-(anilinomethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H21NO/c1-16(2)14-9-10-17(16,3)15(19)13(14)11-18-12-7-5-4-6-8-12/h4-8,11,14,18H,9-10H2,1-3H3 |
InChI Key |
LBVBAIXYJUONAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CNC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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